2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione
Description
Properties
CAS No. |
917918-53-7 |
|---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3 |
InChI Key |
FDWBRKXJXDCKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C |
Origin of Product |
United States |
Preparation Methods
Molecular Structure
- Molecular Formula : C23H17NO2
- Molecular Weight : 339.4 g/mol
- IUPAC Name : 2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione
- CAS Number : 917918-53-7
Chemical Structure
The structure of the compound features a phenalene core with an indole substituent, which contributes to its unique properties. The compound can be represented using various structural notations:
| Notation Type | Representation |
|---|---|
| InChI | InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3 |
| SMILES | CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C |
Preparation Methods
Nucleophilic Substitution Reactions
One of the primary methods for synthesizing 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves nucleophilic substitution reactions. This method typically includes the following steps:
-
- Indole derivative (e.g., 3,3-dimethylindole)
- Phenalene derivative (e.g., phenalene or its derivatives)
- Base (e.g., potassium hydroxide)
-
- The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF).
- Temperature is maintained at reflux conditions (around 70°C).
-
- Mix the indole derivative with the phenalene derivative in the presence of a base.
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization.
Cycloaddition Reactions
Another effective method for synthesizing this compound is through cycloaddition reactions:
-
- Indole and phenalene derivatives
- Cross-linking agents (e.g., formaldehyde)
-
- The reaction is conducted in an inert atmosphere to prevent oxidation.
- Typical solvents include ethanol or acetonitrile.
-
- Combine the indole and phenalene derivatives with formaldehyde.
- Heat under reflux conditions for several hours.
- Purify the product using chromatography techniques.
Oxidative Methods
Oxidative methods can also be employed to synthesize derivatives of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione:
-
- Phenalene or its derivatives
- Oxidizing agents (e.g., potassium permanganate or chromium trioxide)
-
- Typically performed in an acidic medium such as sulfuric acid.
-
- Add the oxidizing agent to a solution of phenalene in an acidic medium.
- Stir the mixture at controlled temperatures.
- Isolate and purify the resulting product through crystallization.
Comparison of Preparation Methods
The following table summarizes the different preparation methods for 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione:
| Method | Key Reactants | Conditions | Yield Potential |
|---|---|---|---|
| Nucleophilic Substitution | Indole derivative, Phenalene | Reflux in ethanol | Moderate to High |
| Cycloaddition | Indole, Formaldehyde | Reflux in inert atmosphere | Moderate |
| Oxidative Methods | Phenalene, Oxidizing agents | Acidic medium | High |
Chemical Reactions Analysis
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents such as halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione have shown effectiveness in inhibiting growth in leukemia and breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several indole derivatives on human cancer cell lines, including MCF7 (breast cancer) and K562 (leukemia). The results demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating strong anticancer potential. The structure-activity relationship (SAR) analysis suggested that modifications on the indole ring could enhance activity against specific cancer types .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione to various biological targets. These studies typically utilize software such as AutoDock or Vlife Molecular Docking Software to simulate interactions with proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) . The findings support the hypothesis that this compound could serve as a lead structure for developing novel anticancer drugs.
Organic Synthesis
The compound can be synthesized through various organic reactions involving indole derivatives and diketones. Its synthesis often involves multi-step processes that include condensation reactions and cyclization steps. These synthetic pathways are crucial for producing analogs with enhanced pharmacological properties.
Synthesis Example:
One synthetic route involves the reaction of 3,3-dimethylindole with appropriate diketones under acidic conditions to yield the target compound. This method allows for the introduction of different substituents on the indole or phenalene rings, facilitating the exploration of structure-activity relationships in drug development .
Photophysical Properties
Research into the photophysical properties of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has revealed its potential use in organic electronics and photonic devices. The compound exhibits interesting fluorescence properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a phenalene-1,3-dione core fused with a dimethylindole group.
- Isoindole-1,3-dione Derivatives (e.g., Compound 16 in ): Feature an isoindole-1,3-dione core substituted with aromatic or heteroaromatic groups (e.g., imidazole in Compound 16). These compounds lack the fused phenalene system, resulting in reduced planarity and altered electronic properties .
- 1,3-Indandione Derivatives (e.g., Diphenadione, Pival): Diphenadione (2-(diphenylacetyl)-1H-indene-1,3(2H)-dione) and Pival (2-(2,2-dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione) possess a non-fused indandione core. Their substituents (e.g., diphenylacetyl in Diphenadione) confer distinct biological activities, such as anticoagulant or rodenticidal effects .
Substituent Effects
- Target Compound : The 3,3-dimethylindole group introduces steric hindrance and electron-donating effects, which may stabilize the molecule against nucleophilic attack .
- Hydrazone Derivatives (e.g., Compounds 17a–c in ): Include hydrazone (-NH-N=C-) or sulfonamide (-SO₂NH₂) substituents. These groups enhance hydrogen-bonding capacity and solubility but reduce thermal stability (melting points: 185–267°C) .
- Arylacryloyl Derivatives (e.g., Compound 3 in ): Feature acryloyl bridges linking isoindole-dione to indole.
Physicochemical Properties
Biological Activity
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione, also known by its CAS number 71428072, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H17NO2
- Molecular Weight : 339.387 g/mol
- Density : 1.222 g/cm³
- Boiling Point : 419.1 °C at 760 mmHg
- LogP : 3.90490
Antibacterial Activity
Recent studies have demonstrated that 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione exhibits notable antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.
Minimum Inhibitory Concentration (MIC) Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | <1.00 |
| Staphylococcus epidermidis ATCC 12228 | 7.80 |
| Escherichia coli (Gram-negative) | Inactive |
These results indicate a strong efficacy against MRSA, a significant pathogen in clinical settings due to its resistance to multiple antibiotics .
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans.
Minimum Fungicidal Concentration (MFC) Results
| Fungal Strain | MFC (µg/mL) |
|---|---|
| Candida albicans | 7.80 |
The antifungal activity suggests potential therapeutic applications in treating fungal infections .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated across various cancer cell lines. The results indicated significant antiproliferative activity.
IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
The compound demonstrated preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, indicating selective cytotoxicity .
Molecular docking studies suggest that the compound binds effectively to specific targets involved in bacterial and fungal growth inhibition. The interaction with long RSH proteins and mycobacterial synthetases indicates a mechanism that may disrupt essential cellular processes in pathogens .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on MRSA :
- Antifungal Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
